H-Gly-pro-gly-OH
Overview
Description
The compound H-Gly-pro-gly-OH is a tripeptide composed of glycine, proline, and glycine. It is an end product of collagen metabolism and is further cleaved by prolidase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-pro-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: Glycine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of the final glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves similar steps but is performed in a liquid medium rather than on a solid support.
Chemical Reactions Analysis
Types of Reactions: H-Gly-pro-gly-OH can undergo various chemical reactions, including:
Oxidation: The proline residue can be oxidized to form hydroxyproline under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using prolidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate.
Substitution: Electrophiles such as acyl chlorides or isocyanates.
Major Products:
Hydrolysis: Glycine, proline, and glycine.
Oxidation: Hydroxyproline-containing peptides.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
H-Gly-pro-gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in collagen metabolism and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of bio-compatible materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of H-Gly-pro-gly-OH involves its role as an end product of collagen metabolism. It is cleaved by prolidase, releasing glycine and proline, which can be recycled for collagen synthesis or other metabolic processes. The compound may also interact with specific receptors or enzymes, influencing cellular functions and promoting tissue repair .
Comparison with Similar Compounds
H-Gly-pro-OH: A dipeptide composed of glycine and proline.
H-Gly-gly-pro-OH: A tripeptide similar to H-Gly-pro-gly-OH but with an additional glycine residue.
Uniqueness: this compound is unique due to its specific sequence and its role in collagen metabolism
Properties
IUPAC Name |
2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)12-3-1-2-6(12)9(16)11-5-8(14)15/h6H,1-5,10H2,(H,11,16)(H,14,15)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOVKWEKGEOQB-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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